

Application Notes and Protocols for Studying 11-epi-PGE1 Effects In Vivo

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Compound of Interest		
Compound Name:	11-epi-PGE1	
Cat. No.:	B038985	Get Quote

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Introduction

11-epi-Prostaglandin E1 (**11-epi-PGE1**) is a stereoisomer of Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid molecules. Prostaglandins are known to exhibit a wide range of physiological and pathological effects, including modulation of inflammation, immune responses, and pain. Due to the limited availability of specific in vivo data for **11-epi-PGE1**, this document provides detailed experimental models and protocols for its parent compound, PGE1. These methodologies can be adapted for the study of **11-epi-PGE1**, providing a robust framework for investigating its biological activities in vivo. It is recommended that initial doseresponse studies are performed to establish the optimal concentration for **11-epi-PGE1**.

Key Biological Activities of PGE1 Analogs

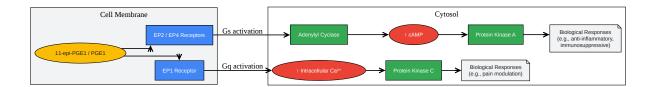
Prostaglandins of the E-series have demonstrated potent anti-inflammatory and immunosuppressive activities in various in vivo models.[1][2] Systemic administration of PGE1 or its stable analogs can inhibit neutrophil-dependent tissue injury and suppress chronic inflammatory conditions such as adjuvant-induced polyarthritis.[1][2] Furthermore, PGEs have been shown to function as immunosuppressive agents in the context of allogeneic transplantation.[3] In addition to their anti-inflammatory and immunosuppressive roles, PGE1 has also been implicated in pain modulation.[4]



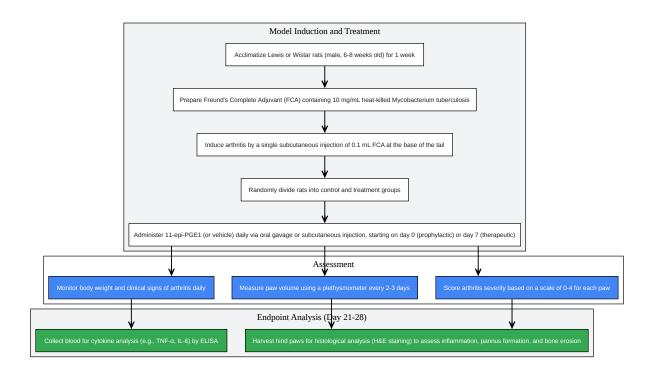
Signaling Pathways

PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are coupled to different intracellular signaling pathways. The activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. In contrast, EP1 receptor activation is coupled to the mobilization of intracellular calcium, and EP3 receptor activation can inhibit adenylyl cyclase. The diverse expression patterns and signaling mechanisms of these receptors contribute to the wide range of biological effects of PGE1.

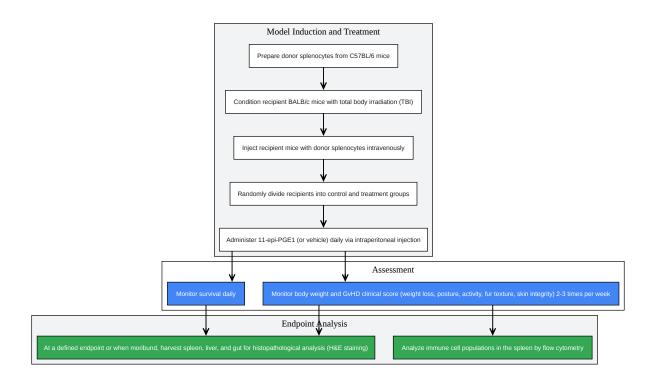




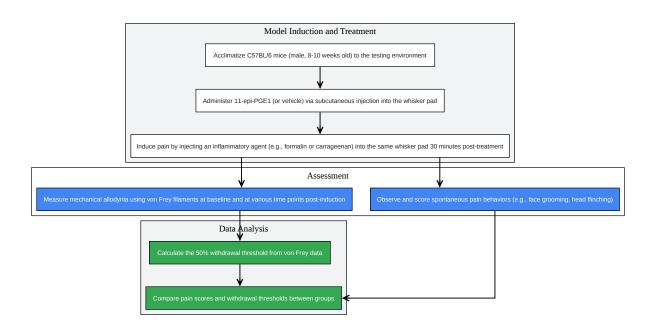












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